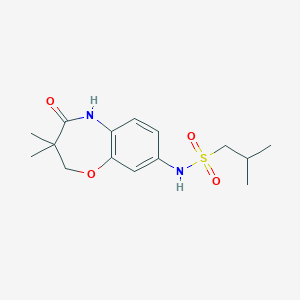![molecular formula C5H2ClIN4 B2573640 6-氯-3-碘-1H-吡唑并[3,4-d]嘧啶 CAS No. 1393547-40-4](/img/structure/B2573640.png)
6-氯-3-碘-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClIN4 It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[3,4-D]pyrimidine core
科学研究应用
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
作用机制
Target of Action
It’s structurally similar to pyrazolo[3,4-d]pyrimidines, which are known to inhibit the enzyme xanthine oxidase .
Mode of Action
Compounds with a similar structure, pyrazolo[3,4-d]pyrimidines, are known to bind to the enzyme xanthine oxidase and strongly inhibit its activity .
Biochemical Pathways
Given its structural similarity to pyrazolo[3,4-d]pyrimidines, it may affect pathways involving xanthine oxidase .
Result of Action
Similar compounds are known to inhibit the activity of xanthine oxidase .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
生化分析
Biochemical Properties
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines . The compound binds to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid. This interaction is crucial for its potential use in treating conditions like hyperuricemia and gout.
Cellular Effects
The effects of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the proliferation and survival of cancer cells by interfering with key signaling pathways such as the PI3K/Akt and Ras/Erk pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
At the molecular level, 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to the inhibition of enzyme function, as seen with xanthine oxidase . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark, dry place at temperatures between 2-8°C . Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is involved in various metabolic pathways, particularly those related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, affecting the metabolic flux and levels of metabolites like uric acid . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine typically involves the halogenation of pyrazolo[3,4-D]pyrimidine derivatives. One common method includes the reaction of 6-chloro-1H-pyrazolo[3,4-D]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product. The reaction conditions are carefully monitored to maintain consistency and quality .
化学反应分析
Types of Reactions: 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride may be employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an azide group can lead to the formation of 6-azido-3-iodo-1H-pyrazolo[3,4-D]pyrimidine .
相似化合物的比较
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-6-chloro-1H-pyrazolo[3,4-D]pyrimidine
Comparison: The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSZIWUWJGUQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)
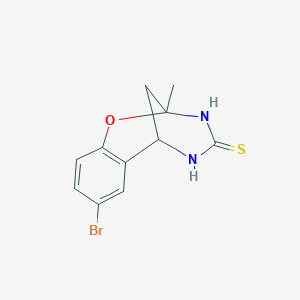
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2573560.png)
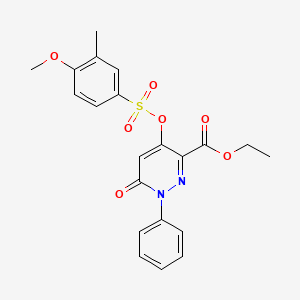
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
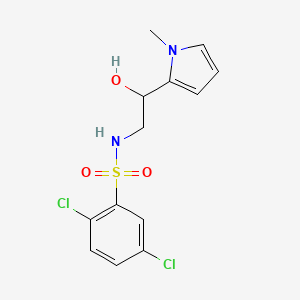
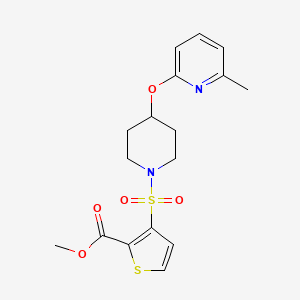
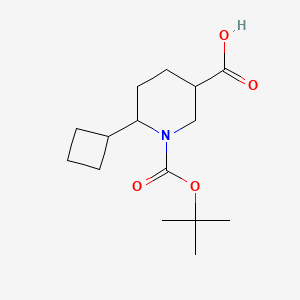
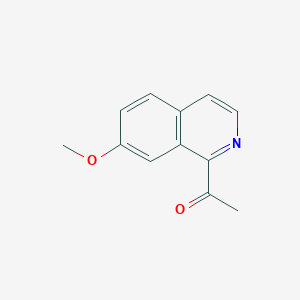
![ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2573571.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)

